Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester
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Overview
Description
Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C18H16N2O3. This compound is known for its unique structure, which includes a fluorenylmethyl ester group and an isocyanatoethyl group. It is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethyl chloroformate with (1R)-1-isocyanatoethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using spectroscopic techniques to ensure complete conversion. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbamates and ureas.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form stable carbamate and urethane linkages. These reactions are often used to modify proteins and other biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, N-(2-iodoethyl)-, 9H-fluoren-9-ylmethyl ester
Uniqueness
Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is unique due to its specific structural features, including the fluorenylmethyl ester group and the (1R)-1-isocyanatoethyl group. These features confer distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
611198-16-4 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R)-1-isocyanatoethyl]carbamate |
InChI |
InChI=1S/C18H16N2O3/c1-12(19-11-21)20-18(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10H2,1H3,(H,20,22)/t12-/m0/s1 |
InChI Key |
YFCJAQCAZBKXEF-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H](NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O |
Canonical SMILES |
CC(NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O |
Origin of Product |
United States |
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